molecular formula C4H4Br2O B8250610 2,2-Dibromocyclobutanone

2,2-Dibromocyclobutanone

Cat. No.: B8250610
M. Wt: 227.88 g/mol
InChI Key: SAGKNGUQCUBERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated Small-Ring Systems in Synthetic Chemistry

Halogenated small-ring systems, particularly those containing cyclobutane (B1203170) scaffolds, hold a position of strategic importance in modern organic synthesis. The inherent ring strain of these four-membered carbocycles makes them valuable and versatile intermediates, capable of undergoing a variety of chemical transformations that are often not feasible in larger, more stable ring systems. researchgate.netnih.govsfu.ca This strain energy can be harnessed to drive reactions such as ring expansions, ring-opening processes, and rearrangements, providing access to complex molecular architectures that would otherwise be challenging to construct. researchgate.netnih.gov

The introduction of halogen atoms onto these strained rings further enhances their synthetic utility. Halogenation is a fundamental process in organic chemistry that significantly alters the electronic properties and reactivity of a molecule. numberanalytics.com In the context of cyclobutanes, halogens act as excellent leaving groups and can activate adjacent positions for nucleophilic attack or facilitate elimination reactions. For instance, the presence of a bromine atom can increase the reactivity of dienophiles in Diels-Alder reactions. organic-chemistry.org The strategic placement of halogens on a cyclobutane ring, as seen in 2,2-Dibromocyclobutanone, creates a highly reactive and versatile building block, enabling chemists to forge intricate carbon skeletons and introduce diverse functionalities. This makes halogenated cyclobutanes key precursors in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comrsc.orgresearchgate.net

Historical Overview of Dibrominated Cyclobutanone (B123998) Research and its Evolution

The study of halogenated cyclobutanones is rooted in foundational research on the reactivity of α-halo ketones. A pivotal early discovery was the Favorskii rearrangement, first reported by Alexei Yevgrafovich Favorskii in 1894, which described the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives. purechemistry.org This reaction, which often involves a ring contraction in cyclic systems, laid the groundwork for understanding the behavior of compounds like this compound.

More specific investigations into dihalogenated cyclobutanones emerged in the mid-20th century. In 1965, Stevens and coworkers reported the first example of a cine-substitution on a dichlorocyclobutanone, a reaction that would become a key transformation for this class of compounds. amazonaws.com This was followed by research into the various reactions of these strained systems. For example, a 1970 report detailed a new type of rearrangement observed when α,α-dihalocyclobutanones react with a base. acs.org Early work also explored the ring contraction of related 2,2-dihalocyclobutanols. thieme-connect.de

The synthesis of these compounds also has a rich history. The [2+2] cycloaddition of a ketene (B1206846) with an olefin became a standard method for forming the cyclobutanone ring. Anodic reduction of 1,3-dibrominated cyclobutanes was reported in 1967 as a method to prepare bicyclobutanes, demonstrating the versatile chemistry of halogenated cyclobutane systems. rsc.org Over time, research evolved from observing the fundamental reactivity of these compounds to harnessing their synthetic potential, leading to their use as key intermediates in the synthesis of more complex molecules.

Research Trajectories and Objectives for Advanced Studies on this compound

Current and future research on this compound and related functionalized cyclobutanes is focused on expanding their synthetic utility and application, particularly in the construction of complex molecular scaffolds and in the field of medicinal chemistry.

One major research trajectory involves the development of novel synthetic methodologies that leverage the unique reactivity of the strained, halogenated ring. This includes the exploration of free-radical-mediated ring expansions and annulations to create larger, more complex ring systems from cyclobutanone precursors. benthamscience.com Another innovative area is the use of cyclobutanone oximes in ring-opening reactions designed to capture small molecules like carbon monoxide or sulfur dioxide. rsc.org Furthermore, transition-metal-catalyzed "cut-and-sew" reactions, where bonds within the cyclobutanone are selectively broken and reformed, are being developed to rapidly assemble intricate bridged and fused ring structures. acs.org

A significant objective of advanced studies is the application of these methodologies in drug discovery and development. The three-dimensional nature of the cyclobutane scaffold is of great interest for creating novel pharmacologically active compounds. rsc.orgresearchgate.net Research is actively pursuing the synthesis of highly functionalized cyclobutanes as building blocks for new therapeutic agents. nih.govnih.govresearchgate.netchemrxiv.orgnih.gov The ability to selectively functionalize the cyclobutane ring at various positions allows for the generation of diverse molecular libraries for biological screening. The development of stereoselective methods to control the geometry of these functionalizations is a key goal, as the specific three-dimensional arrangement of atoms is often critical for biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromocyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O/c5-4(6)2-1-3(4)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKNGUQCUBERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1=O)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dibromocyclobutanone and Its Advanced Analogues

Direct Halogenation Strategies for the Preparation of 2,2-Dibromocyclobutanone

Direct halogenation of cyclobutanone (B123998) presents a straightforward route to this compound. This approach relies on the electrophilic substitution of the α-hydrogens of the ketone.

Electrophilic Bromination of Cyclobutanone Precursors

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate or can tautomerize in the presence of an acid to form an enol. Both the enol and enolate are nucleophilic and can react with electrophiles. The electrophilic bromination of cyclobutanone typically proceeds via the enol form in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.org The reaction involves the attack of the electron-rich enol double bond on a bromine molecule (Br₂), leading to the formation of a brominated carbocation intermediate, which then loses a proton to yield the α-brominated ketone.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govnih.gov The reaction is often carried out in a suitable solvent, such as acetic acid or chloroform. masterorganicchemistry.com

The mechanism for the acid-catalyzed bromination of a ketone is as follows:

Protonation of the carbonyl oxygen by the acid catalyst.

Tautomerization to the enol form.

Nucleophilic attack of the enol on the electrophilic bromine source.

Deprotonation to yield the α-bromoketone.

To achieve dibromination at the same α-carbon, the process is repeated. The introduction of the first bromine atom can influence the rate of the second bromination.

Control of Selectivity and Yield in Direct Bromination Protocols

A significant challenge in the direct bromination of cyclobutanone is controlling the selectivity to obtain the desired 2,2-dibromo product. Several factors can influence the outcome of the reaction, including the stoichiometry of the brominating agent, the reaction conditions, and the nature of the substrate.

Stoichiometry: The molar ratio of the brominating agent to the cyclobutanone precursor is a critical parameter. Using at least two equivalents of the brominating agent is necessary to achieve dibromination. However, an excess of the brominating agent can lead to the formation of polybrominated byproducts.

Reaction Conditions: Temperature and reaction time play a crucial role in controlling the selectivity. Higher temperatures can lead to faster reaction rates but may also promote side reactions and decrease selectivity. Careful monitoring of the reaction progress is essential to stop the reaction once the desired product is formed.

Catalyst: The choice and concentration of the acid catalyst can affect the rate of enol formation and, consequently, the rate of bromination. Common acid catalysts include hydrobromic acid (HBr) and acetic acid. masterorganicchemistry.com

Substrate: The presence of substituents on the cyclobutanone ring can influence the regioselectivity of the bromination. For unsymmetrical ketones, bromination typically occurs at the more substituted α-carbon under acidic conditions due to the formation of the more stable enol intermediate. wikipedia.org

Synthetic Routes via Functional Group Interconversion and Halogen Exchange

An alternative to direct bromination is the synthesis of this compound through the transformation of other functional groups or by exchanging existing halogens.

Transformation from Other Dihalogenated Cyclobutanones (e.g., 2,2-Dichlorocyclobutanone)

One of the most effective methods for preparing this compound is through a halogen exchange reaction, starting from the corresponding 2,2-dichlorocyclobutanone. This transformation is a classic example of the Finkelstein reaction. nih.govwikipedia.orgorganicreactions.orgchemrxiv.orgnih.gov The Finkelstein reaction involves the treatment of an alkyl halide with a metal halide salt, driving the equilibrium towards the formation of the desired alkyl halide by taking advantage of solubility differences.

In this case, 2,2-dichlorocyclobutanone can be reacted with a source of bromide ions, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a suitable solvent like acetone (B3395972). The greater nucleophilicity of the bromide ion compared to the chloride ion facilitates the substitution. The precipitation of the less soluble sodium or lithium chloride from the acetone solution drives the reaction to completion.

Starting MaterialReagentsSolventProduct
2,2-DichlorocyclobutanoneLithium Bromide (LiBr)AcetoneThis compound
2,2-DichlorocyclobutanoneSodium Bromide (NaBr)AcetoneThis compound

This method is often preferred over direct bromination as it can provide a cleaner product with higher yields, avoiding the formation of polyhalogenated byproducts.

Nucleophilic Substitution Approaches for Installing Bromine Atoms

While electrophilic bromination is more common for α-halogenation of ketones, nucleophilic substitution can also be employed in specific contexts, particularly in the synthesis of more complex analogues. This approach would typically involve a substrate with a suitable leaving group at the α-position, which is then displaced by a bromide nucleophile.

However, for the synthesis of a gem-dihalide like this compound from a non-halogenated precursor, a direct nucleophilic substitution is not a standard approach. It is more common to first introduce leaving groups that can then be substituted. For instance, a diol at the 2-position of the cyclobutane (B1203170) ring could theoretically be converted into a bis-tosylate or bis-mesylate, followed by a double Sₙ2 reaction with a bromide source. However, such a route is often less efficient than direct halogenation or halogen exchange due to the potential for elimination side reactions and the multi-step nature of the synthesis.

Ring-Expansion and Rearrangement Pathways Towards this compound Skeletons

Ring-expansion and rearrangement reactions provide powerful methods for the construction of cyclic systems, including the cyclobutanone skeleton. These methods can sometimes offer better control over stereochemistry and substitution patterns compared to direct functionalization of a pre-existing ring.

One of the most direct methods for the synthesis of 2,2-dihalocyclobutanones is the [2+2] cycloaddition of a ketene (B1206846) with an alkene. Specifically, the in-situ generation of dibromoketene (Br₂C=C=O) and its subsequent reaction with an alkene can directly yield a this compound derivative. Dibromoketene can be generated from tribromoacetyl bromide with activated zinc.

A notable rearrangement reaction that can lead to a four-membered ring is the vinylcyclopropane (B126155) rearrangement. wikipedia.orgorganicreactions.orgnih.govwikiwand.com This reaction involves the thermal or photochemical rearrangement of a vinylcyclopropane to a cyclopentene. While this reaction typically leads to a five-membered ring, modifications and specific substrates can potentially lead to cyclobutane derivatives. For instance, the rearrangement of a 1,1-dihalo-2-vinylcyclopropane could theoretically lead to a dihalocyclopentene, but specific examples leading directly to this compound are not prevalent in the literature. The initial discovery of this rearrangement involved the pyrolysis of 1,1-dichloro-2,2-dimethylcyclopropane, which yielded a dichlorocyclopentene. wikipedia.org

Precursor TypeReactionProduct Skeleton
Alkene + Tribromoacetyl bromide/Zn[2+2] CycloadditionThis compound
Vinylcyclopropane derivativeVinylcyclopropane RearrangementCyclopentene (typically)

The cycloaddition of dibromoketene remains a more direct and reliable ring-forming strategy for accessing the this compound core structure.

Cyclopropane-to-Cyclobutane Ring-Expansion Methodologies

The ring expansion of cyclopropane (B1198618) derivatives to form cyclobutanes is a well-established synthetic strategy. This transformation is typically driven by the release of ring strain and can be promoted by various reagents and conditions. However, specific examples detailing the synthesis of this compound through this methodology are not extensively documented. The general approach involves the generation of a carbocation or a related reactive intermediate adjacent to the cyclopropane ring, which then triggers a rearrangement to the corresponding cyclobutane. For the synthesis of this compound, this would conceptually involve a suitably substituted dibromocyclopropane precursor.

Strategies Involving Vinylidenecyclopropane Rearrangements

Vinylidenecyclopropanes are known to undergo rearrangements to form larger ring systems, including cyclobutanes. These rearrangements can be initiated thermally, by transition metals, or under acidic conditions. The transformation typically proceeds through a trimethylenemethane diradical or a related zwitterionic intermediate. While this method has proven useful for the synthesis of various functionalized cyclobutanes, its application to the direct synthesis of this compound has not been a primary focus in the reported literature.

Chemo- and Stereoselective Synthesis of Substituted 2,2-Dibromocyclobutanones

The most direct and widely utilized method for the synthesis of this compound and its substituted analogues is the in-situ generation of dibromoketene followed by its [2+2] cycloaddition with an alkene. The chemo- and stereoselectivity of this reaction are influenced by the nature of the alkene substrate and the reaction conditions.

The reaction of dibromoketene, generated from tribromoacetyl bromide and a dehalogenating agent such as activated zinc, with various olefins provides a direct route to a range of substituted 2,2-dibromocyclobutanones. The regioselectivity of the cycloaddition is generally high, with the more nucleophilic carbon of the alkene adding to the carbonyl carbon of the ketene.

For instance, the cycloaddition of dibromoketene with substituted styrenes can lead to the formation of 3-aryl-2,2-dibromocyclobutanones. The stereochemical outcome of these reactions can be influenced by the steric and electronic properties of the substituents on the alkene. In many cases, a mixture of cis and trans isomers is obtained, with the ratio depending on the specific substrate and reaction conditions.

Below is a table summarizing representative examples of the synthesis of substituted 2,2-dibromocyclobutanones via the dibromoketene cycloaddition method.

Olefin SubstrateProductYield (%)Diastereomeric Ratio (cis:trans)
Styrene3-Phenyl-2,2-dibromocyclobutanone751:1
4-Methylstyrene3-(4-Methylphenyl)-2,2-dibromocyclobutanone801.2:1
4-Chlorostyrene3-(4-Chlorophenyl)-2,2-dibromocyclobutanone721:1.1
Cyclopentadiene6,6-Dibromobicyclo[3.2.0]hept-2-en-7-one65N/A
Cyclohexene8,8-Dibromobicyclo[4.2.0]octan-7-one78N/A

This data is illustrative and compiled from various sources. N/A indicates that the cis/trans isomerism is not applicable for the given product.

The development of more stereoselective methods for the synthesis of chiral 2,2-dibromocyclobutanones remains an active area of research, with potential applications in the asymmetric synthesis of complex molecules.

Reactivity Profiles and Transformational Pathways of 2,2 Dibromocyclobutanone

Nucleophilic Reactivity at Bromine-Substituted Centers of 2,2-Dibromocyclobutanone

The carbon atom bonded to the two bromine atoms is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for a range of substitution and elimination reactions.

Substitution Reactions with Diverse Nucleophiles

Nucleophilic substitution reactions involve the replacement of one or both bromine atoms by a nucleophile. spcmc.ac.in A nucleophile is an electron-rich species that donates an electron pair to an electrophilic center. geeksforgeeks.org The general form of this reaction is Nu:⁻ + R-X → R-Nu + X:⁻, where Nu is the nucleophile, R-X is the substrate, and X is the leaving group. geeksforgeeks.org In the case of this compound, the bromine atoms are the leaving groups. The reaction can proceed through different mechanisms, such as Sₙ1 or Sₙ2, depending on the reaction conditions and the nature of the nucleophile. spcmc.ac.in

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of substituted cyclobutanone (B123998) derivatives. For instance, reaction with strongly nucleophilic alkanoates like methoxide (B1231860) can lead to ring-opening to form 4,4-dibromobutyric acid. acs.org

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileProductReaction Conditions
Methoxide4,4-dibromobutyric acidStrongly nucleophilic conditions

Elimination Reactions Leading to Unsaturated Cyclobutanone Derivatives

Elimination reactions of this compound typically result in the formation of α,β-unsaturated cyclobutanones. These reactions are often base-induced and follow mechanisms like E1 or E2. The base removes a proton from a carbon adjacent to the carbon bearing the bromine atoms (the α-carbon), leading to the formation of a double bond and the expulsion of a bromide ion. youtube.com

The regioselectivity of the elimination, which determines the position of the newly formed double bond, is influenced by factors such as the strength and steric bulk of the base, as well as the reaction temperature.

Carbonyl Reactivity and Subsequent Transformations of the this compound Moiety

The carbonyl group of this compound is also a site of significant reactivity, participating in reductions and rearrangements.

Reduction Reactions of the Ketone Functionality

The ketone functionality of this compound can be reduced to a secondary alcohol, 2,2-dibromocyclobutanol. libretexts.org This transformation is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comwikipedia.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the reaction conditions. The reduction of substituted cyclobutanones often yields predominantly the cis-alcohol. vub.ac.be

Table 2: Common Reducing Agents for Ketone Reduction

Reducing AgentAbbreviationTypical Solvent
Sodium borohydrideNaBH₄Methanol, Ethanol
Lithium aluminum hydrideLiAlH₄Diethyl ether, Tetrahydrofuran

Ring Contraction Reactions: Favorskii-Type Rearrangements

A key reaction of α-halo ketones, including this compound, is the Favorskii rearrangement. This reaction, which occurs in the presence of a base, leads to a ring contraction, converting the cyclobutanone into a cyclopropanecarboxylic acid derivative. wikipedia.org The reaction mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org

The choice of base determines the final product. Hydroxide bases yield carboxylic acids, while alkoxides produce esters and amines lead to amides. adichemistry.com For cyclic α-halo ketones, this rearrangement results in a one-carbon smaller ring. adichemistry.comnrochemistry.com

Cycloaddition Chemistry Involving this compound and its Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org These reactions involve the concerted combination of two π-electron systems to form a ring with new σ-bonds. libretexts.org While direct cycloaddition reactions with this compound are not extensively documented, its derivatives, particularly unsaturated cyclobutanones formed from elimination reactions, can participate in such transformations.

Cyclobutenones, for example, are known to undergo [2+2] cycloadditions. nih.govslideshare.net These reactions can be initiated thermally or photochemically and are valuable for synthesizing more complex polycyclic systems. nih.gov

Dienophilic Behavior in Diels-Alder Cycloadditions

While this compound itself is not a typical dienophile due to the absence of a carbon-carbon double bond, its derivative, 2-bromocyclobutenone, demonstrates potent dienophilic activity in [4+2] cycloaddition reactions. The presence of a halogen atom alpha to the carbonyl group significantly enhances the reactivity of the dienophile. organic-chemistry.orgnih.gov This increased reactivity is attributed to the electron-withdrawing nature of the bromine atom, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. masterorganicchemistry.com

Studies on related α-halocycloalkenones have shown them to be highly reactive and endo-selective dienophiles, often proceeding efficiently without the need for Lewis acid catalysis. organic-chemistry.orgnih.gov For instance, 2-bromocyclobutenone reacts readily with various dienes at ambient temperatures to produce bicyclic adducts in high yields. organic-chemistry.org This enhanced dienophilicity is a general trait for cycloalkenones with α-halogenation. nih.gov The resulting Diels-Alder adducts, containing a strained and functionalized four-membered ring, are valuable intermediates for further synthetic manipulations. nih.gov

Table 1: Representative Diels-Alder Reaction with a Brominated Cyclobutenone Dienophile
DieneDienophileConditionsProductYield
2,3-Dimethyl-1,3-butadiene2-BromocyclobutenoneThermalBicyclic adductHigh

[2+2] Cycloaddition Pathways for Cyclobutanone Formation

The formation of the cyclobutanone skeleton, including this compound, is classically achieved through a [2+2] cycloaddition reaction. researchgate.netnih.gov This method typically involves the reaction of a ketene (B1206846) with an alkene. researchgate.net For the synthesis of this compound, the requisite precursor is dibromoketene (Br₂C=C=O).

Dibromoketene can be generated in situ from tribromoacetyl bromide through dehalogenation with activated zinc. researchgate.net Once formed, this highly reactive ketene readily undergoes a [2+2] cycloaddition with an olefin, such as ethylene, to yield the corresponding this compound. researchgate.net This cycloaddition is a powerful method for constructing the strained four-membered ring system with specific functionalization at the alpha position. nih.govru.nl The versatility of this approach allows for the synthesis of a wide range of substituted cyclobutanones by varying the olefin partner. scispace.com

Table 2: Synthesis of this compound via [2+2] Cycloaddition
Ketene PrecursorOlefinReaction ConditionsProduct
Tribromoacetyl bromideEthyleneZn, POCl₃ (for in-situ ketene generation)This compound

Metal-Catalyzed Cross-Coupling and Related Transformations of this compound

The gem-dibromo functionality of this compound serves as a valuable handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity is analogous to that of other gem-dibromovinyl and gem-dibromoalkane compounds. researchgate.net Reactions such as the Sonogashira coupling can be employed to introduce alkynyl groups. organic-chemistry.org

Typically, these reactions can proceed sequentially. The first coupling occurs under milder conditions, where one bromine atom is selectively replaced. The second coupling reaction to replace the remaining bromine atom can then be performed, potentially with a different coupling partner, allowing for the synthesis of diverse and complex structures. The Sonogashira reaction, catalyzed by palladium and a copper(I) co-catalyst, is a prime example of such a transformation, coupling the dibromide with terminal alkynes. organic-chemistry.orgresearchgate.netcolby.edu This sequential approach offers precise control over the final product architecture.

Table 3: Hypothetical Sequential Sonogashira Coupling of this compound
StepStarting MaterialReagentCatalyst SystemProduct
1This compoundPhenylacetylene (1 eq.)Pd(PPh₃)₄, CuI, Base2-Bromo-2-(phenylethynyl)cyclobutanone
22-Bromo-2-(phenylethynyl)cyclobutanoneTrimethylsilylacetylene (1 eq.)Pd(PPh₃)₄, CuI, Base2-(Phenylethynyl)-2-((trimethylsilyl)ethynyl)cyclobutanone

Radical and Photochemical Transformations of this compound

The strained four-membered ring and the relatively weak carbon-bromine bonds make this compound susceptible to transformations under radical and photochemical conditions. researchgate.netrsc.org These reactions often involve C-C or C-Br bond cleavage, leading to ring-opening or ring-expansion products, which are valuable synthetic intermediates. researchgate.netrsc.org

Photoinduced Ring-Expansion Reactions

Photochemical activation of cyclobutanones can induce ring-expansion reactions. rsc.org For derivatives of this compound, this process is particularly relevant. The reaction is believed to proceed through the formation of radical intermediates. benthamscience.com The release of ring strain (approximately 26 kcal/mol for a cyclobutane (B1203170) ring) provides a significant thermodynamic driving force for these transformations. scispace.com

Upon photochemical excitation or radical initiation, a carbon-centered radical can be generated, which can then rearrange. A common pathway involves the cyclization of a side-chain radical onto the carbonyl group, forming a bicyclic alkoxy radical. Subsequent β-scission of this intermediate, driven by the release of ring strain, leads to the formation of a larger, more stable ring system. organic-chemistry.orgresearchgate.netresearchgate.net This strategy has been widely used to construct seven- and eight-membered rings from appropriately substituted cyclobutanone precursors. researchgate.net

Table 4: General Scheme for Radical-Mediated Ring Expansion
Starting Material ClassKey IntermediateProduct ClassDriving Force
Substituted CyclobutanoneBicyclic Alkoxy RadicalRing-Expanded KetoneRelease of Ring Strain

Mechanistic Considerations of Radical Pathways

The radical transformations of this compound are governed by standard radical reaction mechanisms, typically involving initiation, propagation, and termination steps.

Initiation: The process can be initiated by the homolytic cleavage of a C-Br bond using heat or UV light, or by a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). This step generates a carbon-centered radical at the C2 position of the cyclobutanone ring.

Propagation: The generated cyclobutanyl radical is a key intermediate. If a radical-trapping agent is not present, it can undergo rearrangement. A crucial propagation step in ring-expansion reactions is the β-scission of an alkoxy radical formed from the initial carbon radical. This cleavage of a C-C bond in the four-membered ring results in a ring-opened or ring-expanded radical, which is stabilized by the relief of ring strain. researchgate.net This new radical can then abstract a hydrogen atom from a donor molecule (like Bu₃SnH) to form the final product and regenerate the tin radical, continuing the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species in the system.

The regioselectivity of the ring-opening (β-scission) is a critical factor that determines the structure of the final product. researchgate.net

Table 5: Mechanistic Steps in Radical Transformations
StepDescriptionExample Species
InitiationFormation of initial radical species.Homolytic cleavage of a C-Br bond.
PropagationRadical reacts to form a new radical.β-scission of an alkoxy radical intermediate to relieve ring strain.
TerminationCombination of two radicals to form a stable molecule.Dimerization of two carbon-centered radicals.

Mechanistic Investigations and Theoretical Studies on 2,2 Dibromocyclobutanone Reactivity

Elucidation of Reaction Mechanisms Governing 2,2-Dibromocyclobutanone Transformations

The chemical transformations of this compound can proceed through various mechanistic pathways, including nucleophilic substitution and addition, as well as radical and concerted processes. The specific pathway is often dictated by the nature of the reactants, reaction conditions, and the inherent strain of the four-membered ring.

SN2 and Nucleophilic Addition Mechanisms

The presence of two bromine atoms on the same carbon atom (a gem-dihalide) and the adjacent carbonyl group significantly influences the susceptibility of this compound to nucleophilic attack. The primary mechanisms in this context are the SN2 (bimolecular nucleophilic substitution) and nucleophilic addition reactions.

In an SN2 reaction , a nucleophile attacks the carbon atom bearing the leaving group (in this case, a bromide ion) from the backside, leading to an inversion of stereochemistry in a single, concerted step. wikipedia.orglibretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, the electrophilic carbon atom is sterically hindered by the presence of the other bromine atom and the cyclobutane (B1203170) ring structure, which can disfavor a classic SN2 pathway. However, the electron-withdrawing nature of the carbonyl group and the bromine atoms enhances the electrophilicity of the α-carbon.

Nucleophilic addition to the carbonyl group is another prominent reaction pathway. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This initial addition can be followed by subsequent rearrangement or elimination steps, often leading to ring-opening or the formation of more complex structures. The strain of the cyclobutanone (B123998) ring can provide a driving force for reactions that lead to ring cleavage.

Analysis of Radical and Concerted Reaction Pathways

Beyond ionic mechanisms, the reactivity of this compound can also be understood through the lens of radical and concerted reaction pathways.

Radical reactions involve intermediates with unpaired electrons. These reactions are typically initiated by light or radical initiators. In the context of this compound, homolytic cleavage of a carbon-bromine bond could generate a bromine radical and a cyclobutanonyl radical. These highly reactive species can then participate in a variety of propagation steps, such as hydrogen abstraction or addition to double bonds.

Concerted reactions are single-step processes where bond breaking and bond forming occur simultaneously, passing through a single transition state. researchgate.net Pericyclic reactions, a class of concerted reactions, are governed by the principles of orbital symmetry. While less common for simple nucleophilic substitutions on this compound, concerted pathways can become relevant in more complex transformations, such as cycloadditions or electrocyclic ring-opening reactions, particularly under thermal or photochemical conditions. The distinction between a concerted and a stepwise mechanism can be subtle, and in some cases, a reaction may proceed through a "concerted but asynchronous" transition state where bond formation and cleavage are not perfectly synchronized. wikipedia.org

Computational Chemistry Approaches for Understanding this compound Chemistry

Computational chemistry has emerged as a powerful tool to complement experimental studies and provide detailed insights into the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow for the exploration of reaction mechanisms, the characterization of transient species, and the prediction of reaction outcomes.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of atoms and molecules to determine their properties. mdpi.com It has been widely used to investigate reaction mechanisms by mapping out the potential energy surface of a reaction. researchgate.netrsc.orgpku.edu.cn

For this compound, DFT calculations can be employed to:

Model Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, different potential reaction pathways (e.g., SN2 vs. nucleophilic addition, concerted vs. stepwise) can be compared to determine the most energetically favorable route. pku.edu.cn

Characterize Intermediates: The geometries and electronic properties of transient species, such as carbocations, carbanions, or radical intermediates, can be calculated to assess their stability and likely fate in a reaction.

Below is a table summarizing typical computational data obtained from DFT studies on reaction mechanisms.

ParameterDescriptionTypical Application for this compound
Electronic Energy The total energy of the molecule at 0 Kelvin.Used to compare the relative stabilities of isomers and conformers.
Gibbs Free Energy (ΔG) The energy available to do useful work, accounting for enthalpy and entropy.Determines the spontaneity and position of equilibrium for a reaction.
Enthalpy of Reaction (ΔH) The heat absorbed or released during a reaction.Indicates whether a reaction is exothermic or endothermic.
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals.Their energies and shapes provide insights into reactivity and selectivity.

Determination of Transition States and Energy Barriers

A key aspect of mechanistic studies is the identification and characterization of the transition state , which is the highest energy point along the reaction coordinate. nih.govnih.govjoaquinbarroso.com The energy difference between the reactants and the transition state is the activation energy or energy barrier , which determines the rate of the reaction.

DFT calculations are instrumental in:

Locating Transition State Structures: Algorithms can search the potential energy surface for saddle points, which correspond to transition states. semanticscholar.org

Calculating Activation Energies: The energy of the located transition state relative to the reactants provides a quantitative measure of the kinetic feasibility of a reaction step. chemrxiv.org

The following table illustrates the kind of data generated from transition state calculations.

PropertyDefinitionSignificance in this compound Reactions
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.A lower Ea indicates a faster reaction rate.
Imaginary Frequency A vibrational mode with a negative frequency, characteristic of a transition state.Confirms that the calculated structure is a true transition state and not a minimum on the potential energy surface.
Geometry of the Transition State The arrangement of atoms at the highest point of the energy barrier.Provides a snapshot of the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Conformational Analysis and Reactive Species

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.govnih.govstanford.eduscirp.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior in different environments, such as in solution.

In the context of this compound, MD simulations can be applied to:

Conformational Analysis: The cyclobutane ring is not planar and can adopt different puckered conformations. MD simulations can explore the conformational landscape of this compound and identify the most stable conformers, which can influence its reactivity.

Solvent Effects: Reactions are often performed in a solvent, which can have a significant impact on the reaction mechanism and energetics. MD simulations can explicitly model the solvent molecules and their interactions with the solute, providing a more realistic picture of the reaction environment.

Dynamics of Reactive Species: The behavior of short-lived intermediates and transition states can be studied to understand their stability and how they evolve over time.

Experimental Kinetic and Mechanistic Probes for Validating Reaction Pathways

The elucidation of the reaction mechanisms of this compound, particularly in the context of the Favorskii rearrangement, relies on a combination of kinetic studies and specialized mechanistic probes. These experimental techniques are designed to identify transient intermediates, determine the sequence of bond-forming and bond-breaking events, and establish the factors that govern the reaction rate and product distribution. While comprehensive kinetic data specifically for this compound is not extensively documented in publicly accessible literature, the well-established principles of physical organic chemistry and studies on analogous α-halo ketones provide a robust framework for understanding its reactivity.

Kinetic Studies

Kinetic experiments are fundamental to understanding the rate of a reaction and the species involved in the rate-determining step. For the reaction of this compound with a nucleophile, such as an alkoxide, the reaction progress can be monitored over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to measure the disappearance of the reactant and the appearance of the product(s).

A typical kinetic study would involve varying the concentrations of the reactants (this compound and the base/nucleophile) to determine the order of the reaction with respect to each component. For the Favorskii rearrangement of α-halo ketones, the reaction is often found to be first order in the ketone and first order in the base, indicating that both are involved in the rate-determining step. This is consistent with the initial deprotonation at the α'-position to form an enolate, which is often the slow step in the cyclopropanone (B1606653) mechanism.

Isotopic Labeling

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction. wikipedia.org In the context of the Favorskii rearrangement of this compound, deuterium (B1214612) labeling can be employed to distinguish between possible mechanistic pathways. For instance, if the reaction is carried out in a deuterated solvent (e.g., CH3OD), the incorporation of deuterium into the product can provide insights into the timing of proton transfer steps.

Consider the reaction of this compound with sodium methoxide (B1231860). If the reaction proceeds via the cyclopropanone intermediate, the initial deprotonation at the C4 position would be followed by intramolecular cyclization. The resulting bicyclo[1.1.0]butanone intermediate would then be attacked by the methoxide ion. Subsequent ring opening and protonation (or deuteration from the solvent) would lead to the final cyclopropanecarboxylic acid ester product. The position and extent of deuterium incorporation in the product would help to confirm the involvement of enolate and carbanionic intermediates.

Trapping of Intermediates

The direct observation of short-lived intermediates is often challenging. Therefore, trapping experiments are employed to provide evidence for their existence. In the Favorskii rearrangement of this compound, the proposed bicyclo[1.1.0]butanone intermediate is highly strained and reactive. To trap this intermediate, the reaction can be carried out in the presence of a reactive diene, such as furan (B31954). If the bicyclo[1.1.0]butanone is formed, it could potentially undergo a [2+2] or a [2+4] cycloaddition reaction with furan, leading to a stable adduct that can be isolated and characterized. The successful trapping of such an adduct would provide strong evidence for the transient existence of the bicyclo[1.1.0]butanone intermediate.

Product Distribution Analysis

The distribution of products formed under different reaction conditions can also offer mechanistic insights. For α-halo ketones that can rearrange via different pathways, the choice of base and solvent can influence the product ratio. For instance, the reaction of analogous acyclic α-bromo ketones with different alkoxide bases has been shown to yield varying ratios of isomeric esters. This is attributed to steric effects in the cleavage of the cyclopropanone intermediate.

While specific data for this compound is limited, a hypothetical product distribution based on studies of similar compounds can be illustrative. The reaction with a less sterically hindered alkoxide like sodium methoxide might favor one cleavage pathway of the bicyclo[1.1.0]butanone intermediate, while a bulkier base such as potassium tert-butoxide could lead to a different product ratio due to steric hindrance in the transition state of the nucleophilic attack.

Table 1: Hypothetical Product Distribution in the Favorskii Rearrangement of an Acyclic α-Bromo Ketone with Various Alkoxides

α-Bromo KetoneBaseProduct 1 (%)Product 2 (%)
3-Bromo-2-pentanoneMeONa8416
3-Bromo-2-pentanoneEtONa8218
3-Bromo-2-pentanonet-BuOK>99<1
3-Bromo-4-methyl-2-pentanoneMeONa6832
3-Bromo-4-methyl-2-pentanonet-BuOK973

This table is generated for illustrative purposes based on known trends for analogous compounds and does not represent actual experimental data for this compound.

These experimental probes, when used in concert, provide a detailed picture of the reaction mechanism. Kinetic studies establish the rate law, isotopic labeling tracks the movement of atoms, intermediate trapping provides evidence for transient species, and product distribution analysis reveals the factors controlling selectivity. Together, they allow for the validation of proposed reaction pathways for this compound.

Applications of 2,2 Dibromocyclobutanone As a Versatile Building Block in Complex Organic Synthesis

Construction of Intricate Carbocyclic Skeletons

The strained cyclobutane (B1203170) ring of 2,2-dibromocyclobutanone is a precursor for the synthesis of various complex carbocyclic frameworks. The presence of the gem-dibromo group provides a handle for a multitude of transformations, enabling the construction of highly substituted cyclopropanes, functionalized cyclobutane derivatives, and intricate bicyclic and spirocyclic systems.

Synthesis of Highly Substituted Cyclopropanes

The Favorskii rearrangement, a base-induced rearrangement of α-halo ketones, is a classical method for the synthesis of carboxylic acid derivatives, often involving a ring contraction. A variation of this, the quasi-Favorskii rearrangement, occurs in α-halo ketones that lack enolizable α'-hydrogens and proceeds through a semibenzilic acid-type mechanism. mychemblog.comnrochemistry.com These rearrangements provide a powerful tool for the conversion of cyclobutanones into cyclopropanes.

While direct examples of the Favorskii or quasi-Favorskii rearrangement starting from this compound are not extensively documented in readily available literature, the principles of these reactions can be applied to its derivatives. For instance, the reaction of a 2,2-dihalocyclobutanone with a nucleophile can lead to a ring contraction to form a cyclopropanecarboxylic acid derivative. The proposed mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by a 1,2-migration of the C1-C4 bond and elimination of a bromide ion to form the cyclopropane (B1198618) ring.

A general representation of this transformation is depicted in the following scheme:

Reaction Scheme for Quasi-Favorskii RearrangementA conceptual scheme for the quasi-Favorskii rearrangement of a this compound derivative.

This methodology allows for the stereospecific synthesis of highly substituted cyclopropanes, which are important structural motifs in numerous natural products and biologically active molecules. wikipedia.org The stereochemistry of the starting cyclobutanone (B123998) can influence the stereochemical outcome of the cyclopropane product.

Preparation of Diverse Functionalized Cyclobutane Derivatives

The gem-dibromo group in this compound serves as a versatile handle for the introduction of various functional groups onto the cyclobutane ring through nucleophilic substitution reactions. wikipedia.org The electron-withdrawing nature of the carbonyl group and the two bromine atoms activates the C2 carbon for nucleophilic attack.

A variety of nucleophiles can be employed to displace one or both bromine atoms, leading to a wide range of functionalized cyclobutane derivatives. libretexts.org The reaction conditions can be controlled to achieve either mono- or di-substitution.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound Derivatives

NucleophileProductReaction Conditions
NaN32-Azido-2-bromocyclobutanoneDMF, rt
KSCN2-Bromo-2-thiocyanatocyclobutanoneAcetone (B3395972), reflux
PhSNa2-Bromo-2-(phenylthio)cyclobutanoneTHF, 0 °C to rt
NaOMe2-Bromo-2-methoxycyclobutanoneMeOH, rt

These functionalized cyclobutane derivatives can serve as intermediates for further transformations, such as ring-opening reactions or the introduction of additional functional groups, expanding the synthetic utility of this compound. nih.gov The stereochemistry of these substitutions can often be controlled, providing access to enantiomerically enriched cyclobutane building blocks. nih.gov

Access to Bicyclic and Spirocyclic Architectures

This compound and its derivatives are valuable precursors for the synthesis of more complex bicyclic and spirocyclic frameworks. These intricate structures are of significant interest in medicinal chemistry and materials science.

One approach to bicyclic systems involves intramolecular reactions of functionalized cyclobutane derivatives derived from this compound. For instance, a cyclobutane with a nucleophilic side chain can undergo intramolecular cyclization to form a fused or bridged bicyclic system.

Furthermore, this compound can participate in cycloaddition reactions to construct bicyclic compounds. While [2+2] cycloadditions are a common method for forming cyclobutanes, the strained ring of this compound can undergo further transformations to yield bicyclic products. nih.gov

Spirocyclic compounds, which contain two rings connected by a single common atom, can also be accessed from this compound. One strategy involves the reaction of this compound with a bifunctional reagent that can form a new ring spiro-fused to the cyclobutane.

Table 2: Strategies for Bicyclic and Spirocyclic Synthesis from this compound Derivatives

Target ArchitectureSynthetic StrategyKey Intermediate
Bicyclic (fused)Intramolecular nucleophilic substitutionCyclobutane with a tethered nucleophile
Bicyclic (bridged)Rearrangement of a bicyclo[1.1.0]butane derivativeBicyclobutane formed from the cyclobutane
SpirocyclicReaction with a bifunctional nucleophileSpirocyclic intermediate

These synthetic routes provide access to a diverse range of complex molecular architectures that would be challenging to synthesize through other methods. nih.gov

Elaboration of Diverse Heterocyclic Compounds

In addition to its utility in constructing carbocyclic skeletons, this compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. Its unique reactivity allows for the formation of nucleoside analogues and other complex heterocyclic scaffolds.

Synthesis of Nucleoside Analogues and Modified Nucleosides

Nucleoside analogues are a critical class of therapeutic agents with applications as antiviral and anticancer drugs. The synthesis of modified nucleosides often involves the coupling of a sugar moiety with a nucleobase. This compound provides a unique platform for the synthesis of carbocyclic nucleoside analogues, where the furanose or pyranose ring is replaced by a cyclobutane ring.

A key strategy involves a photochemical ring expansion of a cyclobutanone to an oxacarbene, which can then be trapped by a nucleobase. mdpi.com For example, a 2-bromo-substituted cyclobutanone, which can be derived from this compound, can undergo photochemical ring expansion. The resulting oxacarbene intermediate can then react with a purine (B94841) or pyrimidine (B1678525) base to form the desired nucleoside analogue. nih.gov

This photochemical approach offers several advantages, including mild reaction conditions and the potential for stereocontrol. The stereochemistry of the substituents on the cyclobutane ring can be retained in the final nucleoside analogue. mdpi.com

Table 3: Key Steps in the Photochemical Synthesis of Nucleoside Analogues from a 2-Bromocyclobutanone (B185203) Derivative

StepDescriptionKey Transformation
1Photochemical ExcitationFormation of an excited state of the cyclobutanone
2Ring ExpansionFormation of a transient oxacarbene intermediate
3Nucleobase TrappingReaction of the oxacarbene with a purine or pyrimidine
4Product FormationFormation of the carbocyclic nucleoside analogue

This methodology has been successfully applied to the synthesis of various modified nucleosides, highlighting the utility of halogenated cyclobutanones as precursors in medicinal chemistry. wgtn.ac.nzwgtn.ac.nz

Formation of Furan-Fused and Other Heterocyclic Scaffolds

This compound can also be employed in the synthesis of furan-fused heterocyclic scaffolds. While direct cycloaddition of this compound with furans is not well-documented, its derivatives can be utilized in multi-step sequences to construct these complex structures.

One potential strategy involves the conversion of this compound into a more reactive intermediate that can undergo a cycloaddition reaction with a furan (B31954) derivative. For example, the gem-dibromo group could be transformed into a leaving group that facilitates the formation of a cyclobutene (B1205218) intermediate, which could then participate in a Diels-Alder reaction with furan.

Alternatively, furan-fused cyclobutanones can be synthesized through other routes and then undergo further transformations. nih.govresearchgate.netspringernature.com While not directly starting from this compound, these methods demonstrate the importance of the cyclobutanone core in accessing furan-fused systems. The principles of these reactions could potentially be adapted to synthetic routes starting from this compound.

The construction of other heterocyclic scaffolds can be envisioned through the reaction of this compound with various binucleophiles. For instance, reaction with a 1,2- or 1,3-dinucleophile could lead to the formation of five- or six-membered heterocyclic rings fused to the cyclobutane core.

Role as a Key Intermediate in Natural Product Synthesis and Medicinal Chemistry Relevant Molecules

This compound serves as a pivotal precursor in the synthesis of various natural products and molecules of medicinal interest. Its utility primarily stems from its propensity to undergo ring contraction via the Favorskii rearrangement, providing access to highly functionalized cyclopropanecarboxylic acid derivatives. Furthermore, its four-membered carbocyclic scaffold is an ideal starting point for the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their antiviral properties.

The Favorskii rearrangement of cyclic α-halo ketones is a well-established method for ring contraction. ddugu.ac.inwikipedia.org In the case of this compound, treatment with a base, such as an alkoxide, induces a rearrangement to form a cyclopropanecarboxylic acid ester. unl.pt This transformation is significant as the cyclopropane motif is a core structural feature of several classes of natural products and biologically active molecules, including the pyrethroid insecticides. unl.ptnih.govnih.gov

Another significant application of this compound in medicinal chemistry lies in its potential as a precursor for carbocyclic nucleoside analogues. These compounds, where the furanose ring of a natural nucleoside is replaced by a carbocycle, often exhibit potent antiviral activities. nih.govnih.govsemanticscholar.org The synthesis of such molecules can commence from functionalized cyclobutane derivatives. While specific examples detailing the direct use of this compound are not prevalent in readily available literature, the general synthetic strategies for carbocyclic nucleosides often involve the use of cyclobutanone precursors. nih.gov

The following table summarizes the key transformations of this compound and the resulting classes of medicinally relevant molecules:

Starting MaterialKey TransformationIntermediateTarget Molecule ClassBiological Relevance
This compoundFavorskii RearrangementCyclopropanecarboxylic acid derivativesPyrethroidsInsecticidal
This compoundFunctional group manipulation and coupling with nucleobasesFunctionalized cyclobutane intermediatesCarbocyclic NucleosidesAntiviral

Detailed Research Findings:

Synthesis of Pyrethroid Precursors: The Favorskii rearrangement of 2,2-dihalocyclobutanones provides a direct route to cyclopropanecarboxylic acids. ddugu.ac.inwikipedia.org These acids, particularly derivatives of chrysanthemic acid, are the acidic components of pyrethroid esters, which are highly effective and widely used insecticides. nih.govwikipedia.org The synthesis of chrysanthemic acid itself has been extensively studied, though many industrial syntheses now employ alternative routes. google.comsci-hub.seresearchgate.netasianpubs.org However, the Favorskii rearrangement of appropriately substituted dichlorocyclobutanones remains a conceptually important and demonstrated route to this class of compounds. ddugu.ac.in

Carbocyclic Nucleoside Synthesis: The synthesis of carbocyclic nucleosides often starts from a pre-formed carbocyclic ring, such as a cyclopentenone or cyclobutanone derivative. nih.govnih.govfigshare.com Functionalization of the cyclobutane ring, followed by the introduction of a nucleobase, leads to the target antiviral agents. semanticscholar.org For example, cyclopentenyl carbocyclic nucleosides have shown activity against orthopoxviruses and SARS. nih.gov The potential to convert this compound into suitably functionalized cyclobutane intermediates makes it a valuable starting material for the exploration of new carbocyclic nucleoside antiviral drugs.

Utility in the Development of Novel Organic Materials and Agrochemicals

The unique structural and reactive properties of this compound also lend themselves to the development of novel organic materials and agrochemicals. Its ability to be transformed into functionalized cyclobutene derivatives opens avenues for the creation of photochromic materials. Furthermore, the cyclopropane derivatives accessible from this compound are of paramount importance in the agrochemical industry.

The conversion of this compound to cyclobutenone derivatives can be a key step in the synthesis of photochromic materials. rsc.org Photochromic compounds can reversibly change their color upon exposure to light, and this property is utilized in applications such as smart windows, optical data storage, and molecular switches. nih.gov Cyclobutene-1,2-diones substituted with aromatic or heteroaromatic moieties have been shown to exhibit photochromic behavior. rsc.org

In the realm of agrochemicals, the most significant application of this compound is as a precursor to pyrethroid insecticides, as detailed in the previous section. Pyrethroids are synthetic analogues of the natural insecticide pyrethrin and are characterized by their high insecticidal activity, broad spectrum of action, and low mammalian toxicity. unl.ptnih.govmdpi.com The cyclopropanecarboxylic acid core of these molecules is the key to their biological activity. nih.gov Beyond insecticides, cyclobutane and cyclopropane derivatives have been investigated for other agrochemical applications, including as herbicides and fungicides, although specific examples derived from this compound are less common in the literature. openmedicinalchemistryjournal.comresearchgate.netnih.govnih.govrsc.org

The following table outlines the applications of this compound in the development of organic materials and agrochemicals:

Application AreaKey IntermediateFinal Product ClassFunctionality/Activity
Organic MaterialsCyclobutenone derivativesPhotochromic MaterialsReversible color change with light
AgrochemicalsCyclopropanecarboxylic acid derivativesPyrethroid InsecticidesPotent and broad-spectrum insecticidal activity

Detailed Research Findings:

Photochromic Materials: The synthesis of photochromic derivatives of cyclobutene-1,2-dione has been reported. rsc.org These molecules can undergo reversible photochemical ring-opening and ring-closing reactions, leading to a change in their absorption spectra and thus their color. The synthetic pathway to these materials can potentially start from this compound, which can be converted to a cyclobutenone intermediate.

Agrochemicals (Insecticides): The link between cyclopropanecarboxylic acids and the insecticidal activity of pyrethroids is well-documented. unl.ptnih.govnih.govresearchgate.net The Favorskii rearrangement of 2,2-dihalocyclobutanones provides a viable route to the cyclopropane core of these potent insecticides. ddugu.ac.inwikipedia.org Various synthetic pyrethroids have been developed with modifications to both the acid and alcohol portions of the ester to enhance their stability and insecticidal efficacy. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 2,2 Dibromocyclobutanone and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of 2,2-dibromocyclobutanone. In the ¹H NMR spectrum, the protons on the cyclobutanone (B123998) ring are expected to exhibit chemical shifts in the range of δ ~2.5–3.5 ppm. The presence of the two bromine atoms on the same carbon (gem-dibromo) significantly influences the electronic environment of the neighboring protons, leading to their deshielding.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon (C=O) typically appears in the downfield region of the spectrum. The carbon atom bearing the two bromine atoms (CBr₂) will also be significantly deshielded. The remaining methylene (B1212753) (CH₂) carbons of the cyclobutane (B1203170) ring will have characteristic chemical shifts. For comparison, the parent cyclobutanone shows a carbonyl signal and a signal for the methylene carbons. The introduction of the bromine atoms causes a notable downfield shift for the α-carbon.

NucleusPositionExpected Chemical Shift (δ, ppm)Multiplicity
¹H-CH₂- (adjacent to C=O)~3.0 - 3.5Triplet
¹H-CH₂- (adjacent to CBr₂)~2.5 - 3.0Triplet
¹³CC=O~200 - 210Singlet
¹³CCBr₂~40 - 50Singlet
¹³C-CH₂- (adjacent to C=O)~45 - 55Triplet
¹³C-CH₂- (adjacent to CBr₂)~30 - 40Triplet

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the two non-equivalent methylene groups, confirming their adjacent relationship in the cyclobutane ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.0-3.5 ppm would show a correlation to the carbon signal at ~45-55 ppm.

Residual Dipolar Couplings (RDCs) have emerged as a powerful NMR technique for obtaining long-range structural information, particularly concerning the conformation and stereochemistry of molecules in solution. nih.govnih.govresearchgate.netmatilda.science By weakly aligning molecules in a magnetic field using a liquid crystal medium, RDCs provide information on the relative orientation of internuclear vectors. researchgate.net This technique can be applied to study the conformational preferences of the cyclobutane ring in this compound and its derivatives, which can exist in puckered conformations. RDC analysis can help in discriminating between different possible stereoisomers that may arise from reactions of this compound. nih.gov

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. ed.gov High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₄H₄Br₂O.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.orgwikipedia.org Upon electron ionization, the this compound molecule will form a molecular ion (M⁺). This ion can then undergo fragmentation through various pathways. Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. miamioh.edu For this compound, characteristic fragmentation would involve the loss of bromine atoms and the carbonyl group. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in characteristic isotopic clusters for bromine-containing fragments, which is a powerful diagnostic tool.

m/zProposed FragmentSignificance
228, 230, 232[C₄H₄Br₂O]⁺Molecular ion peak cluster
149, 151[M - Br]⁺Loss of a bromine atom
121, 123[M - Br - CO]⁺Loss of a bromine atom and carbon monoxide
70[M - 2Br]⁺Loss of both bromine atoms
42[C₃H₆]⁺ or [C₂H₂O]⁺Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. compoundchem.com The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For cyclic ketones, the position of this band is sensitive to ring strain; for cyclobutanones, it typically appears at a higher wavenumber (around 1780 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). vscht.cz The presence of the electron-withdrawing bromine atoms on the α-carbon can further shift this frequency.

Other characteristic vibrational modes include C-H stretching and bending vibrations of the methylene groups, as well as the C-Br stretching vibrations, which typically appear in the fingerprint region of the spectrum. nist.govnist.govnih.gov

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~1780C=O stretchStrong
~2900-3000C-H stretch (methylene)Medium
~1450C-H bend (scissoring)Medium
~600-700C-Br stretchMedium to Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise three-dimensional arrangement of atoms in the solid state. cam.ac.uklibretexts.org If a suitable single crystal of this compound or a solid derivative can be obtained, X-ray diffraction analysis can provide accurate bond lengths, bond angles, and torsional angles. This technique would unequivocally confirm the cyclobutane ring structure, the gem-dibromo substitution pattern, and the conformation of the ring in the crystal lattice. For reaction products, X-ray crystallography is invaluable for determining the stereochemistry and regiochemistry of the newly formed molecules.

Integration of Computational Methods with Experimental Spectroscopic Data for Enhanced Structure Elucidation

The synergy between computational modeling, primarily through Density Functional Theory (DFT), and experimental spectroscopy is a cornerstone of modern chemical analysis. This integrated approach allows for the validation of experimental findings, the prediction of spectroscopic features for unknown or transient species, and a deeper understanding of the electronic and geometric factors that govern molecular structure and reactivity. In the context of this compound, a versatile but strained α,α-dihaloketone, this combination is invaluable for confirming its structure and for identifying the products of its characteristic reactions, such as the Favorskii rearrangement.

The Power of Prediction: Computational Spectroscopy

Computational methods, particularly DFT, enable the a priori calculation of various spectroscopic parameters. By creating a theoretical model of a molecule, it is possible to predict its vibrational frequencies (IR and Raman), NMR chemical shifts, and coupling constants. These calculated values can then be compared with experimental data. A strong correlation between the predicted and measured spectra provides a high degree of confidence in the proposed molecular structure.

Discrepancies between calculated and experimental data can also be highly informative. They may point to environmental effects not accounted for in the gas-phase theoretical models, such as solvent interactions or intermolecular hydrogen bonding. Furthermore, computational studies can be instrumental in assigning specific vibrational modes or NMR signals to particular atoms or functional groups within a molecule, a task that can be challenging based on experimental data alone.

Case Study: this compound and its Favorskii Rearrangement

A prominent reaction of α-halo ketones like this compound is the Favorskii rearrangement, which typically leads to the formation of a ring-contracted carboxylic acid derivative. When this compound is treated with a base such as sodium methoxide (B1231860), it is expected to rearrange to form methyl 1-bromocyclopropanecarboxylate.

The integration of computational and experimental spectroscopy is crucial in confirming the identity of both the starting material and the final product.

This compound:

Infrared (IR) Spectroscopy: The experimental IR spectrum of this compound exhibits a characteristic strong absorption band for the carbonyl (C=O) stretching vibration. DFT calculations can predict the frequency of this vibration. While the absolute calculated frequency may differ slightly from the experimental value due to the inherent approximations in the theoretical model and the absence of environmental effects in the calculation, a scaling factor can often be applied to bring the theoretical spectrum into excellent agreement with the experimental one. This process helps to confidently assign the carbonyl stretch and other vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the carbon bearing the two bromine atoms, and the two methylene carbons. Similarly, the ¹H NMR spectrum will show signals for the methylene protons. DFT calculations can predict the chemical shifts (δ) for each of these nuclei. The agreement between the calculated and experimental chemical shifts serves as a powerful confirmation of the cyclobutanone ring structure.

Methyl 1-Bromocyclopropanecarboxylate (Favorskii Rearrangement Product):

Following the reaction of this compound with sodium methoxide, the product can be analyzed using the same integrated spectroscopic approach.

Infrared (IR) Spectroscopy: The IR spectrum of the product is expected to show a carbonyl stretch corresponding to the ester functional group, which will be at a different frequency than the ketone carbonyl of the starting material. Additionally, new bands corresponding to the C-O stretching of the ester will appear. DFT calculations for the proposed structure of methyl 1-bromocyclopropanecarboxylate can predict these new vibrational frequencies, aiding in the confirmation of the product's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C and ¹H NMR spectra of the product will be significantly different from those of the starting material. New signals corresponding to the methoxy (B1213986) group of the ester will be present in both the ¹³C and ¹H spectra. The chemical shifts of the cyclopropane (B1198618) ring carbons and protons will also be characteristic. Comparing the experimentally obtained NMR data with the DFT-predicted chemical shifts for methyl 1-bromocyclopropanecarboxylate provides strong evidence for the successful Favorskii rearrangement.

Data-Driven Structural Confirmation

The tables below illustrate how a comparison of experimental and computationally derived spectroscopic data can be used to elucidate the structures of this compound and its rearrangement product. Note: The following data are illustrative examples based on typical values for similar compounds and are intended to demonstrate the methodology. Actual experimental and computational values would be obtained from specific research studies.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupExperimental IR Frequency (cm⁻¹)Calculated IR Frequency (DFT) (cm⁻¹)Assignment
Carbonyl (C=O)~1800~1820Stretching
Methylene (C-H)~2950~2960Stretching
C-Br~650~660Stretching

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental δ (ppm)Calculated δ (DFT) (ppm)
C=O~200~202
CBr₂~75~78
CH₂~45~47

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Methyl 1-Bromocyclopropanecarboxylate

Functional GroupExperimental IR Frequency (cm⁻¹)Calculated IR Frequency (DFT) (cm⁻¹)Assignment
Ester Carbonyl (C=O)~1735~1745Stretching
C-O (Ester)~1200~1210Stretching
O-CH₃~2960~2970Stretching
C-Br~680~690Stretching

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Methyl 1-Bromocyclopropanecarboxylate

Carbon AtomExperimental δ (ppm)Calculated δ (DFT) (ppm)
C=O (Ester)~170~172
C-Br~35~37
CH₂ (ring)~25~27
OCH₃~52~53

The close agreement between the experimental and calculated data in these tables would provide compelling evidence for the structures of both the reactant and the product, thereby confirming the occurrence of the Favorskii rearrangement. This integrated approach, leveraging the strengths of both experimental measurement and theoretical prediction, is indispensable for the accurate and unambiguous structural elucidation of this compound and its diverse reaction products.

Q & A

Q. What are the most reliable synthetic routes for 2,2-Dibromocyclobutanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves bromination of cyclobutanone derivatives. For optimization:
  • Use dibromination agents (e.g., PBr₃ or HBr/H₂O₂) under controlled temperature (0–25°C) to minimize side reactions like over-bromination .
  • Monitor reaction progress via TLC or GC-MS.
  • Purify via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography.
  • Key variables: stoichiometry, solvent polarity, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemical and structural properties?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify chemical shifts for cyclobutanone protons (δ ~2.5–3.5 ppm) and bromine’s deshielding effects. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR Spectroscopy : Confirm ketone C=O stretch (~1750 cm⁻¹) and C-Br stretches (500–650 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemistry and bond angles, critical for verifying the dibromo substitution pattern .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies:
  • Store samples in dark vials at 4°C (short-term) or –20°C (long-term) to prevent photodegradation and thermal decomposition.
  • Monitor degradation via HPLC or NMR over 1–6 months.
  • Key factors: Humidity (avoid moisture to prevent hydrolysis) and oxygen exposure (use inert gas for sensitive reactions) .

Advanced Research Questions

Q. What reaction mechanisms dominate in the ring-opening of this compound under nucleophilic attack?

  • Methodological Answer :
  • Use kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (e.g., ¹⁸O in ketone) to track intermediates.
  • Computational modeling (DFT) can predict transition states and regioselectivity. For example, bromine’s electron-withdrawing effects may polarize the carbonyl group, favoring attack at the α-carbon .

Q. How can computational methods (e.g., DFT, MD simulations) predict this compound’s reactivity in novel catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess bond dissociation energies and electrostatic potential maps.
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways.
  • Validate predictions with experimental kinetic data .

Q. How should researchers address contradictory data on this compound’s regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Perform systematic reviews of published protocols to identify variables (e.g., catalyst type, solvent, temperature).
  • Replicate conflicting studies under controlled conditions, using standardized reagents.
  • Apply statistical tools (ANOVA) to isolate significant factors .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Use block randomization to control batch variability in synthesis.
  • Include negative controls (e.g., reactions without catalyst) and triplicate runs.
  • Document all parameters (e.g., humidity, purity of starting materials) in open-access formats .

Q. What novel applications exist for this compound in synthesizing strained heterocycles?

  • Methodological Answer :
  • Explore its use as a precursor for [2+2] cycloadditions to generate bicyclic structures.
  • Test ring-expansion reactions with Grignard reagents or transition-metal catalysts (e.g., Pd-mediated C–C coupling).
  • Characterize products via high-resolution MS and XRD to confirm structural novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromocyclobutanone
Reactant of Route 2
2,2-Dibromocyclobutanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.